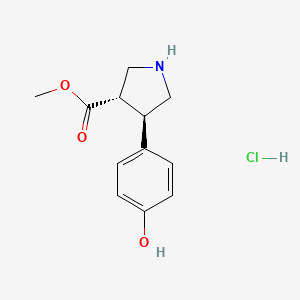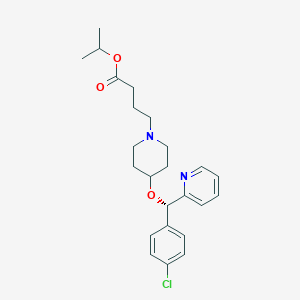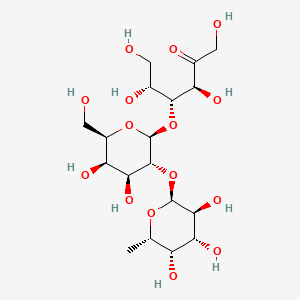
Dihydroxypropyl Mycophenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroxypropyl Mycophenolate is a derivative of mycophenolic acid, a potent immunosuppressant. Mycophenolic acid is known for its ability to inhibit inosine-5′-monophosphate dehydrogenase, an enzyme crucial for the proliferation of lymphocytes . This compound retains these immunosuppressive properties and is used in various medical and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroxypropyl Mycophenolate typically involves the esterification of mycophenolic acid with dihydroxypropyl alcohol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The mixture is heated to facilitate the esterification process, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification steps, including distillation and chromatography, to ensure high purity and yield .
化学反応の分析
Types of Reactions
Dihydroxypropyl Mycophenolate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or ethers.
科学的研究の応用
Dihydroxypropyl Mycophenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cell proliferation and immune response.
Medicine: Investigated for its potential in treating autoimmune diseases and preventing organ transplant rejection.
作用機序
Dihydroxypropyl Mycophenolate exerts its effects by inhibiting inosine-5′-monophosphate dehydrogenase, an enzyme essential for the synthesis of guanine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response. The compound specifically targets the de novo pathway of purine synthesis, which is crucial for the proliferation of lymphocytes .
類似化合物との比較
Similar Compounds
Mycophenolic Acid: The parent compound, known for its immunosuppressive properties.
Mycophenolate Mofetil: A prodrug of mycophenolic acid, used to prevent organ transplant rejection.
Mycophenolate Sodium: Another derivative of mycophenolic acid, used for similar purposes.
Uniqueness
Dihydroxypropyl Mycophenolate is unique due to its enhanced solubility and stability compared to mycophenolic acid. This makes it more suitable for certain pharmaceutical formulations and applications. Additionally, its specific chemical structure allows for targeted modifications, making it a versatile compound in synthetic chemistry .
特性
分子式 |
C20H28O8 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
2,3-dihydroxypropyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhexanoate |
InChI |
InChI=1S/C20H28O8/c1-11(5-7-16(23)27-9-13(22)8-21)4-6-14-18(24)17-15(10-28-20(17)25)12(2)19(14)26-3/h11,13,21-22,24H,4-10H2,1-3H3 |
InChIキー |
XIZNUKAPRNXCQV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CCC(C)CCC(=O)OCC(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)


![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)

![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)


